molecular formula C6H13N3O B1445157 (Pyrrolidin-2-ylmethyl)urea CAS No. 1249108-26-6

(Pyrrolidin-2-ylmethyl)urea

Cat. No. B1445157
M. Wt: 143.19 g/mol
InChI Key: NFZYPUZESMHUFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates .


Physical And Chemical Properties Analysis

The molecular weight of (Pyrrolidin-2-ylmethyl)urea is 143.19 g/mol.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

(Pyrrolidin-2-ylmethyl)urea: is a versatile scaffold in drug discovery due to the pyrrolidine ring’s ability to enhance stereochemistry and contribute to three-dimensional molecular coverage. This structural feature is particularly valuable in the design of biologically active compounds with target selectivity . The pyrrolidine ring’s non-planarity and potential for pseudorotation can influence the binding mode to enantioselective proteins, which is crucial for developing drug candidates with varied biological profiles .

Synthesis of Anti-Fibrotic Agents

The compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit anti-fibrotic activities. These activities are particularly relevant in the treatment of diseases characterized by excessive fibrous tissue, such as liver fibrosis. The pyrrolidine derivative’s role in inhibiting collagen expression and hydroxyproline content in cell culture mediums makes it a promising candidate for developing new anti-fibrotic drugs .

Organocatalysis

In the field of asymmetric synthesis, (Pyrrolidin-2-ylmethyl)urea derivatives have been reported as effective organocatalysts. These catalysts facilitate various chemical reactions, including the conjugate addition of ketones to nitroolefins, which is a benchmark reaction in organic synthesis . The stereogenicity of the pyrrolidine ring is a significant factor in the different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Green Chemistry

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines, including (Pyrrolidin-2-ylmethyl)urea , supports the principles of green chemistry. This method increases synthetic efficiency and reduces the environmental impact of chemical synthesis .

Structural Diversity in Drug Design

The saturated nature of the pyrrolidine ring allows for greater structural diversity in drug design. This diversity is essential for generating novel compounds with potential therapeutic applications. The pyrrolidine scaffold’s sp3-hybridization enables efficient exploration of the pharmacophore space, which is critical for the development of new drugs .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring in (Pyrrolidin-2-ylmethyl)urea allows for the synthesis of different stereoisomers. These isomers can have distinct biological activities, making them valuable in the stereoselective synthesis of pharmaceuticals. The spatial orientation of substituents on the pyrrolidine ring can lead to different drug candidate profiles, which is an important consideration in drug design .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, (Pyrrolidin-2-ylmethyl)urea and similar compounds may have potential applications in drug discovery and development .

properties

IUPAC Name

pyrrolidin-2-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(10)9-4-5-2-1-3-8-5/h5,8H,1-4H2,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZYPUZESMHUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyrrolidin-2-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Bae, JW Lee, DH Ryu - The Journal of Organic Chemistry, 2022 - ACS Publications
New l-proline-derived bifunctional secondary amine organocatalysts were synthesized for enantioselective Michael reactions in water as a solvent. Application of these catalysts in …
Number of citations: 1 pubs.acs.org

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